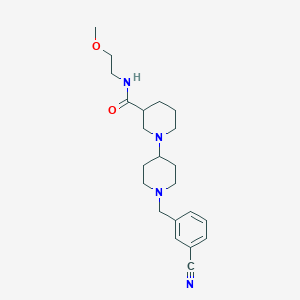![molecular formula C15H20N4O2S B5314018 2-{[5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5314018.png)
2-{[5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly referred to as BPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the triazole family and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of BPTA is not fully understood, but it is believed to act as a thiol-reactive agent. BPTA has been shown to selectively react with thiols in proteins, leading to the formation of disulfide bonds. This reaction can result in changes to the protein structure and function, which can have significant implications in various biological processes.
Biochemical and Physiological Effects:
BPTA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPTA can induce oxidative stress and apoptosis in cancer cells. BPTA has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies have shown that BPTA can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPTA has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for thiols. However, BPTA also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for the research of BPTA. One potential direction is the development of BPTA-based drugs for the treatment of cancer and infectious diseases. Another direction is the use of BPTA as a probe for the detection of thiols in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of BPTA and its potential applications in various biological processes.
Conclusion:
In conclusion, BPTA is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of BPTA is relatively simple, and it has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of BPTA and its potential applications in various biological processes.
Méthodes De Synthèse
The synthesis method of BPTA involves the reaction of 4-butoxyaniline, 4-methyl-1H-1,2,4-triazole-3-thiol, and acetic anhydride in the presence of a catalyst. The reaction takes place in a solvent, such as toluene, under reflux conditions. The resulting product is purified through recrystallization to obtain pure BPTA. The synthesis method of BPTA is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
BPTA has a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is commonly used as a starting material for the synthesis of various compounds, including potential drugs for the treatment of cancer and infectious diseases. BPTA is also used as a ligand in metal-catalyzed reactions and as a probe for the detection of thiols in biological systems.
Propriétés
IUPAC Name |
2-[[5-(4-butoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-3-4-9-21-12-7-5-11(6-8-12)14-17-18-15(19(14)2)22-10-13(16)20/h5-8H,3-4,9-10H2,1-2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHASWVEMPIHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5313961.png)
![ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5313968.png)

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313993.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5314000.png)
![(4aS*,8aR*)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314007.png)
![N-methyl-2-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314017.png)
![3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5314019.png)
![5-amino-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5314026.png)